Cas no 19005-93-7 (Indole-2-carbaldehyde)

Indole-2-carbaldehyde is a versatile heterocyclic aromatic aldehyde, widely utilized as a key intermediate in organic synthesis and pharmaceutical research. Its indole core structure, combined with a reactive aldehyde group, enables its use in the synthesis of various biologically active compounds, including alkaloids and pharmaceuticals. The compound exhibits favorable reactivity in condensation, cyclization, and nucleophilic addition reactions, making it valuable for constructing complex molecular frameworks. Its high purity and stability ensure consistent performance in synthetic applications. Indole-2-carbaldehyde is particularly significant in the development of agrochemicals, dyes, and medicinal agents, owing to its structural adaptability and functional group compatibility.
Indole-2-carbaldehyde structure
Indole-2-carbaldehyde structure
Product name:Indole-2-carbaldehyde
CAS No:19005-93-7
MF:C9H7NO
MW:145.157982110977
MDL:MFCD03001425
CID:51201
PubChem ID:96389

Indole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-2-carbaldehyde
    • Indole-2-carboxaldehyde
    • 1-H-Indole-2-carbaxaldehyde
    • 1H-INDOLE-2-CARBOXALDEHYDE
    • 2-formyl-1H-indole
    • 2-Formylindole
    • 2-indolecarboxaldehyde
    • indole-2-aldehyde
    • indole-2-carbaldehyde
    • indolecarboxaldehyde
    • 1H-Indole-2-carboxaldehyde (9CI)
    • 1H-indole-2-carbaldehyde(SALTDATA: FREE)
    • Indole-2-carboxaldehyde 97%
    • 1H-Indolecarboxaldehyde
    • R5N9CD7DLM
    • SBNOTUDDIXOFSN-UHFFFAOYSA-N
    • Indolaldehyd
    • formyl indole
    • indole aldehyde
    • 2-indolealdehyde
    • 2-formyl indole
    • NSC71792
    • indol-2-carbaldehyde
    • 2-Hydroxymethylenindol
    • PubChem18050
    • Indole 2-carboxaldehyde
    • 1H-indole-2-carbaldehyd
    • AB12824
    • NSC 71792
    • AC-4322
    • Indole-2-carboxaldehyde, 97%
    • EN300-118077
    • BDBM50037781
    • AN-970/40920420
    • W-206402
    • CS-W016366
    • 457899-31-9
    • DTXSID50172468
    • NCIOpen2_000583
    • (E)-(2H-Indol-2-ylidene)methanol
    • 19005-93-7
    • I0852
    • 1H-Indole-2-carbaldehyde #
    • SCHEMBL98455
    • HY-W015650
    • FT-0660338
    • A16023
    • CHEMBL223708
    • AKOS000302910
    • BB 0219951
    • MFCD03001425
    • CF-0774
    • 457899-32-0
    • (Z)-(2H-Indol-2-ylidene)methanol
    • AM803433
    • SY042244
    • Z1203160203
    • SCHEMBL9936320
    • UNII-R5N9CD7DLM
    • NSC-71792
    • DB-022362
    • DTXCID9094959
    • Indole-2-carbaldehyde
    • MDL: MFCD03001425
    • Inchi: 1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-6,10H
    • InChI Key: SBNOTUDDIXOFSN-UHFFFAOYSA-N
    • SMILES: O=C([H])C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2N1[H]

Computed Properties

  • Exact Mass: 145.052764g/mol
  • Surface Charge: 0
  • XLogP3: 2.2
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 145.052764g/mol
  • Monoisotopic Mass: 145.052764g/mol
  • Topological Polar Surface Area: 32.9Ų
  • Heavy Atom Count: 11
  • Complexity: 158
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: 7
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Yellow to Brown Solid
  • Density: 1.278
  • Melting Point: 138.0 to 142.0 deg-C
  • Boiling Point: 339.1°C at 760 mmHg
  • Flash Point: 166.8 oC
  • Refractive Index: 1.729
  • Solubility: Soluble in Methanol.
  • PSA: 32.86000
  • LogP: 1.98040
  • Sensitiveness: Air Sensitive

Indole-2-carbaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,2-8°C
  • Safety Term:S26;S36
  • Risk Phrases:R36
  • HazardClass:IRRITANT

Indole-2-carbaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Indole-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM111081-5g
1H-indole-2-carbaldehyde
19005-93-7 95%+
5g
$*** 2023-03-30
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031173-250mg
Indole-2-carbaldehyde
19005-93-7 97%
250mg
¥25 2024-05-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I0852-5g
Indole-2-carbaldehyde
19005-93-7 97.0%(GC)
5g
¥4115.0 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1024589-100g
1H-Indole-2-carbaldehyde
19005-93-7 98%
100g
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eNovation Chemicals LLC
Y1126042-25g
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19005-93-7 95%
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Enamine
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1H-indole-2-carbaldehyde
19005-93-7 95%
0.5g
$46.0 2023-06-08
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CM111081-25g
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19005-93-7 95%+
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Key Organics Ltd
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(CAS:19005-93-7)Indole-2-carbaldehyde
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Indole-2-carbaldehyde Related Literature

Additional information on Indole-2-carbaldehyde

Comprehensive Overview of Indole-2-carbaldehyde (CAS No. 19005-93-7): Properties, Applications, and Industry Insights

Indole-2-carbaldehyde (CAS No. 19005-93-7) is a versatile organic compound widely recognized for its role in pharmaceutical synthesis, agrochemical development, and material science. This aromatic aldehyde, featuring an indole core substituted at the 2-position with a formyl group, has garnered significant attention due to its unique reactivity and structural properties. Researchers and industry professionals frequently search for terms like "Indole-2-carbaldehyde synthesis", "CAS 19005-93-7 applications", and "indole derivatives in drug discovery", reflecting its multidisciplinary relevance.

The compound's molecular structure (C9H7NO) enables diverse chemical transformations, making it a valuable intermediate for constructing complex heterocycles. Recent studies highlight its utility in green chemistry initiatives, particularly in catalyst-free reactions and solvent-free conditions—topics trending in sustainable chemistry forums. Analytical techniques such as HPLC purification of indole aldehydes and NMR characterization of CAS 19005-93-7 remain high-priority search queries among quality control specialists.

In pharmaceutical contexts, Indole-2-carbaldehyde serves as a precursor for bioactive molecules targeting neurological and oncological pathways. The surge in searches for "indole-based kinase inhibitors" and "aldehyde-directed C-H activation" underscores its importance in modern medicinal chemistry. Notably, its derivatives exhibit potential in neuroprotective agent development—a hot topic aligned with growing interest in neurodegenerative disease research.

Material scientists value this compound for designing organic semiconductors and photoluminescent materials, with patent analyses showing increased innovation in indole-containing OLEDs. The compound's fluorescence properties prompt frequent investigations into "indole-2-carbaldehyde spectroscopic data" and "solvatochromism studies". Regulatory databases confirm its approval for use in fragrance compositions, addressing queries about IFRA compliance of indole derivatives.

From a commercial perspective, supply chain analytics reveal growing demand for high-purity CAS 19005-93-7 across North America and Asia-Pacific regions. Industry reports correlate this trend with expanded applications in crop protection chemicals and electronic material precursors. Technical discussions often focus on large-scale indole-2-carbaldehyde production methods and stability under various storage conditions—key concerns for bulk manufacturers.

Emerging research explores the compound's role in metal-organic frameworks (MOFs) and supramolecular chemistry, with particular interest in its hydrogen bonding capacity. These developments respond to academic searches for "indole aldehydes in crystal engineering" and "CAS 19005-93-7 coordination chemistry". The compound's chiral center at the 2-position also makes it relevant to asymmetric synthesis studies, a rapidly growing field in synthetic organic chemistry.

Quality specifications for Indole-2-carbaldehyde typically emphasize ≥98% purity by GC analysis, with specialized grades available for electrochemical applications and high-throughput screening. Recent advancements in continuous flow chemistry have optimized its preparation, addressing industrial needs for process intensification—a major trend in chemical manufacturing optimization. Safety data sheets highlight standard handling procedures comparable to other aromatic aldehydes, with proper ventilation and PPE being essential.

The compound's future prospects appear promising, particularly in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. These cutting-edge applications align with increasing searches for "indole-based bifunctional molecules" and "aldehyde handles for bioconjugation". As analytical techniques advance, studies utilizing cryo-EM and mass spectrometry imaging further expand its potential in chemical biology research.

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